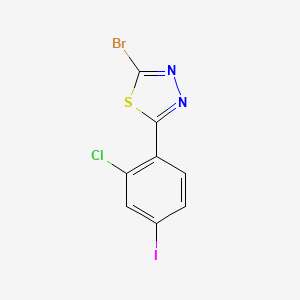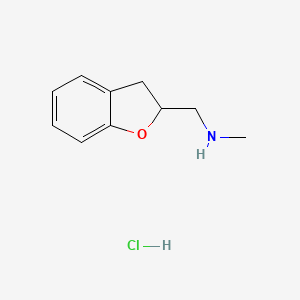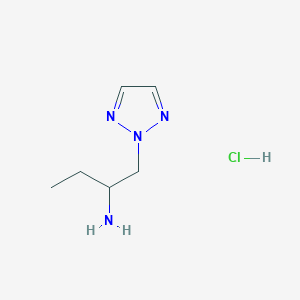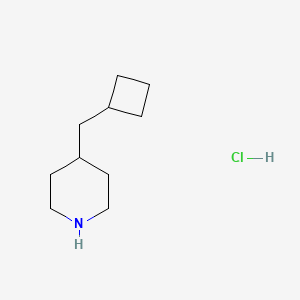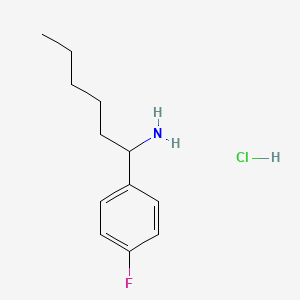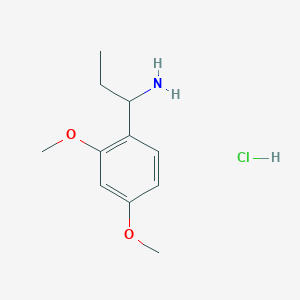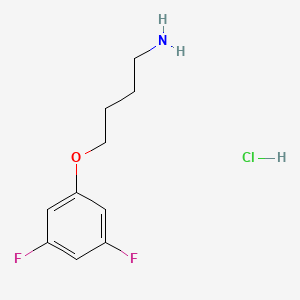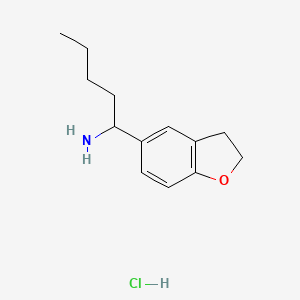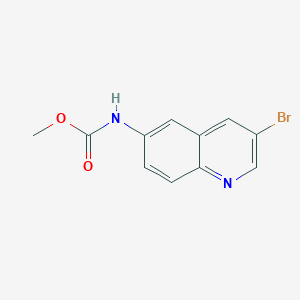
Methyl 3-bromoquinolin-6-ylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, which “Methyl 3-bromoquinolin-6-ylcarbamate” is a part of, has been extensively studied . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this scaffold .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoquinolin-6-ylcarbamate” is C11H9BrN2O2 . The average mass is 281.105 Da and the monoisotopic mass is 279.984741 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been widely studied . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinoline derivatives, including compounds similar to Methyl 3-bromoquinolin-6-ylcarbamate, have been synthesized and investigated for their unique chemical properties. For instance, Ryabukhin et al. (2011) described a general approach to synthesize 3-haloquinolines, including 3-bromoquinolines, via the organosilane-promoted Friedländer reaction, showcasing the method's applicability under parallel synthesis conditions (Ryabukhin et al., 2011).
Pharmacological Potential
Several studies have highlighted the pharmacological potential of quinoline derivatives. A study by Upadhayaya et al. (2009) evaluated the antimycobacterial activity of 3-benzyl-6-bromo-2-methoxy-quinolines against Mycobacterium tuberculosis, revealing significant growth inhibition, which suggests the relevance of quinoline derivatives in developing new antimycobacterial agents (Upadhayaya et al., 2009).
Material Science Applications
In material science, quinoline derivatives have been utilized for their optical properties. The study by Geddes et al. (2001) produced fluorescent probes from quinoline derivatives, demonstrating their application in biological systems for chloride determination due to their water solubility and sensitivity to chloride ions (Geddes et al., 2001).
Direcciones Futuras
The future directions for the study of “Methyl 3-bromoquinolin-6-ylcarbamate” and similar compounds could involve the development of new photosensitizers with enhanced tumor selectivity, which could improve the effectiveness of photodynamic therapy . Additionally, new applications of these compounds in various fields could be explored .
Propiedades
IUPAC Name |
methyl N-(3-bromoquinolin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)14-9-2-3-10-7(5-9)4-8(12)6-13-10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJTARMAIMZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromoquinolin-6-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




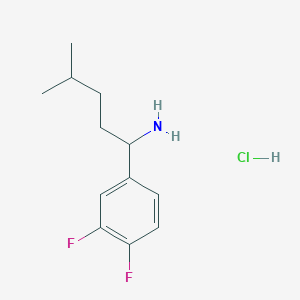
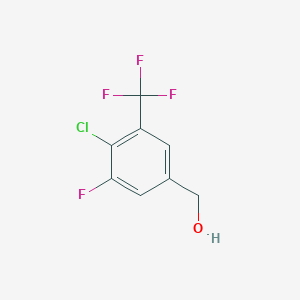
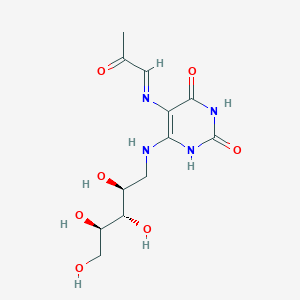
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)
